ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization and subsequent functional group modifications to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug design.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
- ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
These compounds highlight the versatility of the pyrrole scaffold in designing molecules with diverse functionalities and applications.
Properties
Molecular Formula |
C21H21NO3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S/c1-5-25-21(24)19-15(4)22(16-9-8-13(2)14(3)11-16)20(23)18(19)12-17-7-6-10-26-17/h6-12H,5H2,1-4H3/b18-12- |
InChI Key |
KZRPDXDRDHBUQG-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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